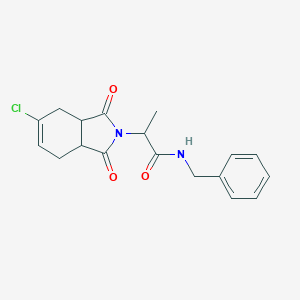![molecular formula C11H8N6S2 B458918 18-Thia-2,4,5,7,8,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),5,8,10,13(17)-pentaene-3-thione CAS No. 723747-21-5](/img/structure/B458918.png)
18-Thia-2,4,5,7,8,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),5,8,10,13(17)-pentaene-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Thia-2,4,5,7,8,10-hexazapentacyclo[106002,607,11013,17]octadeca-1(12),5,8,10,13(17)-pentaene-3-thione is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Thia-2,4,5,7,8,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),5,8,10,13(17)-pentaene-3-thione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the formation of the desired pentacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility. The use of advanced analytical methods ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
18-Thia-2,4,5,7,8,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),5,8,10,13(17)-pentaene-3-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
18-Thia-2,4,5,7,8,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),5,8,10,13(17)-pentaene-3-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 18-Thia-2,4,5,7,8,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),5,8,10,13(17)-pentaene-3-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 18-thia-2,9-diazatetracyclo[9.7.0.0{3,9}.0{12,17}]octadeca-1(11),2,12(17)-trien-10-imine : A structurally related compound with different functional groups and reactivity .
Tricyclo[10.2.2.2(5,8)]octadeca-5,7,12,14,15,17-hexaene: Another complex polycyclic compound with distinct chemical properties.
Uniqueness
18-Thia-2,4,5,7,8,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),5,8,10,13(17)-pentaene-3-thione is unique due to its specific pentacyclic structure and the presence of sulfur and nitrogen atoms, which confer distinctive chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
723747-21-5 |
|---|---|
Molecular Formula |
C11H8N6S2 |
Molecular Weight |
288.4g/mol |
IUPAC Name |
18-thia-2,4,5,7,8,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),5,8,10,13(17)-pentaene-3-thione |
InChI |
InChI=1S/C11H8N6S2/c18-11-15-14-10-16(11)9-7(8-12-4-13-17(8)10)5-2-1-3-6(5)19-9/h4H,1-3H2,(H,15,18) |
InChI Key |
OWKNHBKSOKIZMR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C4=NC=NN4C5=NNC(=S)N35 |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC=NN4C5=NNC(=S)N35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Bromo-4-methylphenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid](/img/structure/B458835.png)


![3-allyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458838.png)
![2-[2-(1-Pyrrolidinyl)ethyl]isoindoline](/img/structure/B458839.png)


![2-(2,3-Dihydro-benzo[1,4]dioxin-2-yl)-N-phenethyl-acetamide](/img/structure/B458843.png)



![N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine](/img/structure/B458853.png)
![N-(4-{[2-(2,3-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B458855.png)
![N-[4-[(2-methoxy-5-methylphenyl)carbamoyl]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B458857.png)
